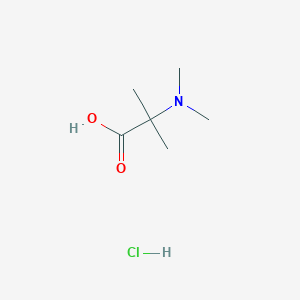
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride
概要
説明
2-Dimethylaminoethyl chloride hydrochloride is a hydrochloride obtained by combining 2-dimethylaminoethyl chloride with one molar equivalent of hydrochloric acid . It is used as an intermediate for the syntheses of pharmaceuticals .
Synthesis Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular weight of a similar compound, Dimethylamine hydrochloride, is 81.54 . The molecular structure can be analyzed using techniques such as 1H-NMR .Chemical Reactions Analysis
The reactions involved in the synthesis of 2-dimethylaminoethyl chloride hydrochloride are mild and convenient to operate . The product does not need to be recrystallized, and is high in yield, good in quality and low in cost .Physical And Chemical Properties Analysis
2-Dimethylamino-propionic acid hydrochloride has a molecular weight of 153.61 g/mol . It is a hydrochloride and an organoammonium salt .科学的研究の応用
Drug and Gene Delivery Systems
The compound is used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery . This is expected to significantly improve cancer therapy .
Antioxidant, Anti-inflammatory, and Anticancer Applications
The compound is used in the creation of nanosized micelles which can be loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin . This allows for the targeted delivery of these drugs, potentially improving their effectiveness .
Creation of Amphiphilic Block Copolymers
The compound is used to modify a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block . This results in an amphiphilic block copolymer that can be used in a variety of applications .
Synthesis of Stimuli-Responsive Polymersomes
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymersomes are responsive to changes in pH and temperature, making them useful in a variety of applications .
Development of Nanoreactors
The compound is used in the creation of polymersomes, which can be used as nanoreactors . These nanoreactors can be used in a variety of chemical reactions, potentially improving their efficiency .
Gene Delivery Applications
The compound is used in the creation of polymersomes with dual stimulus–response (i.e., pH and temperature) which may be a platform for gene delivery .
作用機序
Target of Action
Compounds with similar structures, such as itopride , are known to interact with acetylcholine esterase and dopamine D2 receptors . These targets play crucial roles in various physiological processes, including neurotransmission and muscle contraction .
Mode of Action
Based on its structural similarity to itopride , it may also exhibit acetylcholinesterase inhibitory activity and dopamine D2 receptor antagonistic activity . This could result in increased acetylcholine levels and decreased dopamine activity, potentially affecting various physiological processes.
Biochemical Pathways
Compounds with similar structures, such as itopride , are known to affect pathways related to neurotransmission and muscle contraction
Pharmacokinetics
Similar compounds like itopride are known to be rapidly distributed and mainly metabolized in the liver . The impact of these properties on the bioavailability of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride would need further investigation.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,5(8)9)7(3)4;/h1-4H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEOXYGSFYWPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride | |
CAS RN |
97874-26-5 | |
| Record name | 2-(dimethylamino)-2-methylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



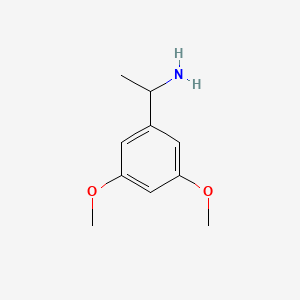
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)

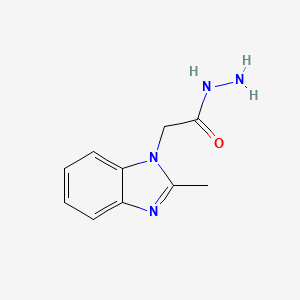


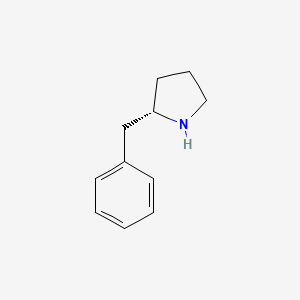
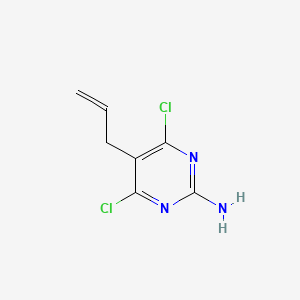
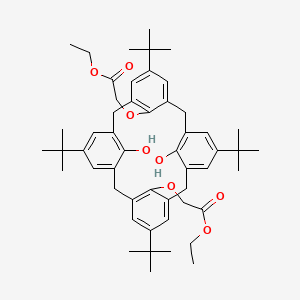
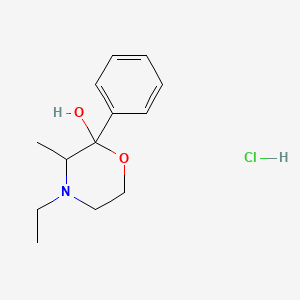
![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)


![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)